molecular formula C12H11ClN2O2 B1344721 Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate CAS No. 620957-95-1

Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate

Cat. No. B1344721
M. Wt: 250.68 g/mol
InChI Key: NZKXQPUEYVPGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate is a chemical compound used in scientific research. It has the empirical formula C12H11ClN2O2 and a molecular weight of 250.68 .


Chemical Reactions Analysis

Ethyl 4-Chloroquinazoline-2-carboxylate is used as a reactant in the synthesis of novel quinazoline-based anti-inflammatory agents . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate is a solid . It has an empirical formula of C12H11ClN2O2 and a molecular weight of 250.68 . Additional physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds and complex molecular structures. For example, its reactivity has been explored in the formation of quinazolinone derivatives with potential biological activity, highlighting its significance in creating compounds expected to exhibit biological functions (Párkányi & Schmidt, 2000). Similarly, reactions involving this compound have led to the development of novel quinazoline derivatives, which are of interest due to their promising applications in pharmacology and materials science (Ukrainets, Tkach, Kravtsova, & Turov, 2009).

Pharmacological Research

In pharmacological research, the compound has been used as a starting material for synthesizing derivatives that exhibit a range of biological activities. Notably, its modifications have led to the creation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which were tested for their cytotoxic activity against various cancer cell lines, demonstrating significant potential in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Another study focused on the antimicrobial and mosquito larvicidal activity of quinoline derivatives synthesized from ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate, showcasing its utility in developing agents for combating microbial infections and controlling mosquito populations (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

Material Science

In material science, the exploration of ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate derivatives has contributed to the development of new materials with potential applications in electronics and photonics. For instance, its derivatives have been investigated for their fluorescence properties, which are crucial for applications in bioimaging and sensors (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate is classified as Acute Tox. 4 Oral according to the precautionary statements provided by Sigma-Aldrich . This suggests that it may be harmful if swallowed. It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions of research involving Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate are not specified in the available resources. Given its use in the synthesis of novel quinazoline-based anti-inflammatory agents , it may continue to be explored in the development of new therapeutic compounds.

properties

IUPAC Name

ethyl 4-chloro-6-methylquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)11-14-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKXQPUEYVPGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)C)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630196
Record name Ethyl 4-chloro-6-methylquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate

CAS RN

620957-95-1
Record name Ethyl 4-chloro-6-methylquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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